molecular formula C12H13NO2 B1308360 ethyl 2-methyl-1H-indole-3-carboxylate CAS No. 53855-47-3

ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No.: B1308360
CAS No.: 53855-47-3
M. Wt: 203.24 g/mol
InChI Key: ICXKIKDXKRONLF-UHFFFAOYSA-N
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Description

Cross-Database Identifier Mapping

Database Identifier
PubChem CID 4072358
Manchester Organics A60721
Chemspace CSSB00011213068
GlpBio GD12443

Properties

IUPAC Name

ethyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKIKDXKRONLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399027
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53855-47-3
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Ethyl 2-methyl-1H-indole-3-carboxylate exhibits a variety of biological activities:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : It inhibits enzymes such as 5-lipoxygenase, which are involved in inflammatory processes, thus demonstrating potential as an anti-inflammatory agent .
  • Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects, warranting further investigation into its mechanism of action and therapeutic potential .

Scientific Research Applications

The applications of this compound span various fields:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex indole derivatives, which are crucial in developing new pharmaceuticals .

Biology

  • Biological Studies : The compound is utilized in studying biological processes and cellular mechanisms due to its ability to modulate gene expression and cell signaling pathways .

Medicine

  • Therapeutic Investigations : Ongoing research focuses on its potential therapeutic properties across various diseases, including cancer and inflammatory conditions .

Industry

  • Pharmaceutical Production : this compound is employed in the production of pharmaceuticals and agrochemicals, highlighting its economic significance .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antioxidant Activity Study : Research demonstrated that derivatives of this compound exhibited significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antiviral Activity Investigation : A study explored the antiviral effects of substituted derivatives, revealing promising results against certain viral strains .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. For example, it can act as an inhibitor of specific enzymes or receptors, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Selected Indole-3-Carboxylate Derivatives
Compound Substituents Ester Group Synthesis Yield (Method) Key Applications Reference
Ethyl 2-methyl-1H-indole-3-carboxylate None (parent compound) Ethyl 91% (µW, ACN) Drug intermediate
Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate (26) 5-NO₂ Methyl 91% (µW, ACN) Biologically active intermediates
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate (22) 6-Br Methyl 74% (µW, DMSO) Suzuki-Miyaura cross-coupling
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate (24) 5-Cl Methyl 85% (µW, ACN) Antimicrobial agents
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (5d) 5-OH, 1-(4-MeOPh) Ethyl 63% (NaBH₄ reduction) Anticancer (survivin inhibition)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (-Br, -Cl) enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., compound 22 for Suzuki-Miyaura) . However, EWGs like -NO₂ can hinder oxidative coupling unless optimized with µW irradiation .
  • Ester Groups : Ethyl esters may offer improved solubility in organic solvents compared to methyl esters, influencing pharmacokinetic properties .
  • Synthetic Efficiency : Microwave irradiation universally improves yields (e.g., 91% for nitro-substituted 26 vs. 18% under conventional heating) .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Purity Reference
This compound 217.23 2.8 0.36 (ACN) >98%
Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate (26) 234.19 2.1 0.12 (DMSO) >95%
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate (22) 272.09 3.2 0.08 (DMSO) >95%

Key Insights :

  • Higher logP values (e.g., 3.2 for brominated 22) correlate with increased lipophilicity, enhancing blood-brain barrier penetration .
  • Ethyl esters generally exhibit better solubility in polar aprotic solvents (e.g., ACN) compared to methyl esters .

Biological Activity

Ethyl 2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • CAS Number : 53855-47-3
  • InChI Key : ICXKIKDXKRONLF-UHFFFAOYSA-N

This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional heating methods .

Biological Activities

This compound exhibits a range of biological activities, primarily due to its indole scaffold. The following sections detail its notable pharmacological effects.

1. Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. A study indicated that modifications to the indole structure can enhance its efficacy against various microbial strains. Specifically, this compound serves as a precursor for synthesizing antimicrobial agents, demonstrating activity against both Gram-positive and Gram-negative bacteria.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research highlights that indole derivatives can inhibit the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of pro-inflammatory leukotrienes. This compound has been shown to possess inhibitory activity against 5-LO, making it a candidate for treating inflammatory diseases .

3. Anticancer Properties

Indoles are recognized for their anticancer activities. This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies have reported that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes like 5-lipoxygenase, thereby modulating inflammatory responses.
  • Receptor Binding : Indole derivatives often exhibit high affinity for multiple receptors, which may contribute to their diverse pharmacological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

StudyFindings
Verma et al. (2024)Reported antiviral activity in Huh-7.5 cells and potential applications in cancer therapy .
Cihan-Üstündag et al. (2014)Investigated the structure–activity relationship (SAR) of indole derivatives, emphasizing the importance of substituent positioning for biological efficacy .
Spallarossa et al.Synthesized new indole-based analogs with significant pro-apoptotic potential against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclocondensation or formylation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with nucleophiles (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under sodium acetate catalysis yields analogous indole derivatives . Optimization involves adjusting molar ratios (1.0–1.1 equiv), reaction time (3–5 h), and recrystallization from DMF/acetic acid . Alternative routes include esterification of indole-3-carboxylic acids using methanol/H₂SO₄, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and indole N–H bonds at ~3400 cm⁻¹ .
  • UV-Vis : Measure λmax in methanol (e.g., 297 nm for methyl 1-methyl-1H-indole-3-carboxylate) .
  • X-ray Crystallography : Analyze intermolecular hydrogen bonding patterns (e.g., chains along the b-axis) and bond angles (e.g., C–N–S angles ~129.4°) using datasets refined with software like SHELX .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333) .
  • Store waste separately and dispose via certified hazardous waste services .
  • Follow storage guidelines (e.g., dry, inert atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Methodology :

  • Cross-validate NMR/IR data with computational simulations (e.g., DFT calculations for bond angles/energies) .
  • Compare crystallographic data (e.g., C7–C8 bond lengths: 1.358–1.487 Å) to identify structural anomalies .
  • Replicate synthesis under controlled conditions to isolate polymorphic or solvate forms .

Q. What mechanistic insights explain the cyclization of 3-formyl-indole precursors to this compound derivatives?

  • Methodology :

  • Track reaction intermediates via LC-MS or <sup>13</sup>C labeling.
  • Study acid-catalyzed pathways (e.g., acetic acid’s role in protonating carbonyl groups to facilitate nucleophilic attack) .
  • Analyze kinetic isotope effects to identify rate-determining steps .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Use molecular dynamics (MD) simulations to assess steric effects from substituents (e.g., methyl groups at position 2) .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Validate docking studies for biological activity predictions (e.g., binding to kinase targets) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodology :

  • Optimize stoichiometry (e.g., 1.1 equiv of 3-formyl precursors) and reflux time .
  • Introduce microwave-assisted synthesis to reduce side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How are derivatives of this compound designed for targeted biological activity?

  • Methodology :

  • Introduce substituents (e.g., bromo, methoxy) at positions 5/6 to enhance antimicrobial potency .
  • Conduct SAR studies by modifying the ester group (e.g., replacing ethyl with methyl) to alter lipophilicity .
  • Screen derivatives against cancer cell lines (e.g., MTT assays) and compare IC₅₀ values .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographySolid-state structure analysisBond angles (e.g., C7–N1–S1: 129.4°)
IR SpectroscopyFunctional group identificationC=O stretch: ~1700 cm⁻¹
Reflux SynthesisCyclocondensation reactionsAcetic acid, 3–5 h reflux, 1.1 equiv reagents
Computational ModelingReactivity predictionHOMO/LUMO energy gaps, MD simulations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 2-methyl-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.